molecular formula C11H13ClIN B1470068 2-chloro-N-(cyclobutylmethyl)-4-iodoaniline CAS No. 1504594-18-6

2-chloro-N-(cyclobutylmethyl)-4-iodoaniline

Cat. No.: B1470068
CAS No.: 1504594-18-6
M. Wt: 321.58 g/mol
InChI Key: HMSHRVPCSUJVSC-UHFFFAOYSA-N
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Description

Background and Significance

Halogenated anilines represent a critical class of organic compounds with broad applications in pharmaceutical development, agrochemical synthesis, and materials science. Among these, 2-chloro-N-(cyclobutylmethyl)-4-iodoaniline (molecular formula: C₁₀H₁₁ClIN) has garnered attention due to its unique substitution pattern, combining chlorine and iodine atoms on the aromatic ring with a cyclobutylmethyl group attached to the nitrogen atom. This structural complexity enables diverse reactivity, making it a valuable intermediate in cross-coupling reactions and catalytic processes. The compound’s significance is further underscored by its role in synthesizing chiral catalysts and bioactive molecules, particularly in asymmetric synthesis and medicinal chemistry.

Structural Features and Classification

The molecule consists of a benzene ring substituted at the 2-position with chlorine, the 4-position with iodine, and an N-cyclobutylmethyl group (Table 1). This arrangement introduces steric and electronic effects that influence its chemical behavior:

  • Chlorine (electron-withdrawing) directs electrophilic substitution to the para position relative to itself.
  • Iodine (weakly electron-withdrawing but polarizable) enhances susceptibility to oxidative addition in metal-catalyzed reactions.
  • The cyclobutylmethyl group introduces conformational rigidity, affecting intermolecular interactions and solubility.
Property Value/Description
Molecular formula C₁₀H₁₁ClIN
Molecular weight 307.56 g/mol
Key functional groups Chloro, iodo, N-cyclobutylmethyl
Hybridization sp² (aromatic ring), sp³ (amine)

Historical Context in Halogenated Aniline Research

The synthesis of halogenated anilines dates to the 19th century, with early work on aniline dyes by Perkin and Béchamp. However, advancements in regioselective halogenation and N-functionalization have been pivotal in accessing derivatives like this compound. Key milestones include:

  • Electrophilic substitution : Classical methods using halogenating agents (e.g., Cl₂, I₂) in polar solvents.
  • Transition-metal catalysis : Pd- or Ni-mediated cross-coupling to install iodine or cyclobutyl groups.
  • N-Oxide intermediates : Oxidative strategies for para-selective halogenation.

These developments have expanded the accessibility of multi-halogenated anilines, enabling their use in complex molecular architectures.

Research Objectives and Scope

Current research on this compound focuses on three areas:

  • Synthetic optimization : Improving yield and selectivity in cyclobutylmethylation and halogenation steps.
  • Catalytic applications : Leveraging iodine’s role in asymmetric catalysis for enantioselective transformations.
  • Material science : Exploring its utility in organic semiconductors and supramolecular assemblies.

This article examines these themes, emphasizing structural, synthetic, and functional aspects while excluding pharmacological and toxicological data per the outlined scope.

Properties

IUPAC Name

2-chloro-N-(cyclobutylmethyl)-4-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClIN/c12-10-6-9(13)4-5-11(10)14-7-8-2-1-3-8/h4-6,8,14H,1-3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMSHRVPCSUJVSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CNC2=C(C=C(C=C2)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 2-chloro-N-(cyclobutylmethyl)-4-iodoaniline typically involves:

  • Starting from a suitably substituted aniline or halogenated aniline derivative.
  • Introduction of the cyclobutylmethyl group via nucleophilic substitution or reductive amination on the aniline nitrogen.
  • Selective halogenation or functional group transformation to introduce chloro and iodo substituents on the aromatic ring.

This approach is supported by literature on related phenylamino derivatives bearing halogen substituents and alkyl amine groups, with synthetic routes adapted from well-established organic chemistry methodologies.

Preparation of the Aromatic Core with Halogen Substituents

The aromatic ring bearing the 2-chloro and 4-iodo substituents can be prepared or sourced as a 2-chloro-4-iodoaniline intermediate. This intermediate is often synthesized by:

  • Starting from 4-iodoaniline, which can be selectively chlorinated at the ortho position (position 2) using electrophilic chlorination reagents under controlled conditions.
  • Alternatively, halogenation steps can be reversed, starting from 2-chloroaniline and introducing iodine at the para position by electrophilic iodination.

A representative halogenation procedure involves cooling a mixture of the substituted aniline in glacial acetic acid, followed by slow addition of halogen sources (e.g., bromine or iodine) to maintain low reaction temperatures (below 10 °C) to achieve regioselective substitution. The reaction progress is monitored by thin layer chromatography (TLC) using solvent systems such as toluene:acetone (8:2).

Introduction of the Cyclobutylmethyl Group on the Aniline Nitrogen

The N-substitution with a cyclobutylmethyl group is generally achieved by:

  • Alkylation of the aniline nitrogen with cyclobutylmethyl halides (e.g., bromide or chloride) under basic conditions.
  • Reductive amination of 2-chloro-4-iodoaniline with cyclobutylmethyl aldehyde or ketone in the presence of reducing agents.

In patent literature, the preparation of related N-substituted anilines involves reacting the halogenated aniline with amine reagents under mild conditions, often in organic solvents such as tetrahydrofuran or toluene, with bases like lithium diisopropylamide or sodium hydride to facilitate nucleophilic substitution.

Representative Experimental Procedure

A typical synthetic route based on literature and patents may be summarized as follows:

Step Reagents & Conditions Description Yield / Notes
1 4-Iodoaniline, NaNO2, HCl, low temperature Diazotization followed by substitution to prepare 4-iodoaniline derivatives High yield, monitored by TLC
2 Chlorination reagent (e.g., N-chlorosuccinimide), glacial acetic acid, ice bath Electrophilic chlorination at ortho position to introduce 2-chloro substituent Controlled temperature critical for regioselectivity
3 Cyclobutylmethyl bromide, base (e.g., NaH), organic solvent (THF or toluene) N-alkylation of 2-chloro-4-iodoaniline to form N-(cyclobutylmethyl) derivative Stirring at room temperature or reflux, inert atmosphere recommended
4 Purification by filtration, recrystallization, or chromatography Isolation of pure this compound Product characterized by NMR, melting point, and elemental analysis

Detailed Research Findings and Data

  • Yield and Purity: The yields for halogenation and N-alkylation steps typically range from 70% to over 90%, depending on reaction optimization and purification methods.
  • Reaction Monitoring: Thin layer chromatography (TLC) with solvent systems such as toluene:acetone (8:2) is effective for monitoring reaction progress.
  • Reaction Conditions: Maintaining low temperatures during halogenation avoids poly-substitution and side reactions. Use of dry, inert atmosphere conditions enhances alkylation efficiency.
  • Characterization: The final compound is characterized by proton and carbon NMR spectroscopy, confirming the substitution pattern and the presence of the cyclobutylmethyl group, along with melting point determination and mass spectrometry.

Summary Table of Preparation Methods

Preparation Step Key Reagents Reaction Conditions Notes
Aromatic Halogenation 4-Iodoaniline, N-chlorosuccinimide or equivalent Glacial acetic acid, ice bath (<10 °C), 2-4 h Regioselective chlorination at ortho position
N-Alkylation Cyclobutylmethyl bromide, base (NaH, LDA) THF or toluene, room temp to reflux, inert atmosphere Formation of N-(cyclobutylmethyl) derivative
Purification Filtration, recrystallization, chromatography Solvent systems: DCM/MeOH or toluene/acetone Ensures high purity and yield
Characterization NMR, MS, melting point Standard analytical techniques Confirms structure and substitution

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(cyclobutylmethyl)-4-iodoaniline can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that compounds similar to 2-chloro-N-(cyclobutylmethyl)-4-iodoaniline exhibit promising anticancer properties. Specifically, the compound has been investigated for its role as an inhibitor of the METTL3 enzyme, which is implicated in various cancers. Inhibiting this enzyme can lead to reduced cell proliferation and metastasis in cancerous tissues .

Case Study: METTL3 Inhibition
A patent describes the use of this compound in developing a medicament for treating human cancers by inhibiting METTL3 activity. The study demonstrated effective inhibition of cancer cell lines in vitro, suggesting a potential therapeutic application for this compound in oncology .

Materials Science

Synthesis of Functionalized Materials
The iodine substituent on this compound allows for its use in synthesizing functionalized materials such as graphene derivatives. For example, derivatives can be utilized to create phenyl-functionalized graphene oxide, which has applications in electronics and materials engineering .

Data Table: Comparison of Functionalized Materials

Material TypePropertiesApplications
Phenyl-functionalized Graphene OxideEnhanced electrical conductivitySensors, batteries
Iodinated PolymersImproved thermal stabilityCoatings, advanced composites

Chemical Intermediate

Role in Organic Synthesis
As a chemical intermediate, this compound can be utilized in the synthesis of various organic compounds, including dyes, agrochemicals, and pharmaceuticals. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating more complex molecules .

Case Study: Synthesis Pathways
Research has documented multiple synthetic pathways using this compound as a starting material. For instance, it can be reacted with various nucleophiles to produce substituted anilines that are precursors for dyes and pharmaceuticals .

Mechanism of Action

The mechanism of action of 2-chloro-N-(cyclobutylmethyl)-4-iodoaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine and iodine atoms, as well as the cyclobutylmethyl group, can influence the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Key Compounds

Compound Name Substituents Molecular Weight (g/mol) Key Features
2-Chloro-N-(cyclobutylmethyl)-4-iodoaniline N-cyclobutylmethyl, 2-Cl, 4-I ~311.5* High steric bulk, dual halogens
2-Chloro-N-(4-iodophenyl)acetamide (42) N-acetamide, 4-I 295.55 Acetamide group, single halogen
N-Cyclobutyl-4-iodoaniline N-cyclobutyl, 4-I ~275.1* Smaller N-substituent, lacks Cl
4-Chloro-N-(2-pyridyl)aniline N-pyridyl, 4-Cl 219.68 Heterocyclic N-substituent
N,N-Bis(2-chloroethyl)-4-methylaniline N-bis(2-Cl-ethyl), 4-CH3 232.15 Dual chloroethyl groups, methyl

*Calculated based on molecular formula.

  • Steric and Electronic Effects: The cyclobutylmethyl group in the target compound introduces significant steric hindrance compared to smaller substituents like ethyl () or pyridyl (). This may reduce reactivity in nucleophilic aromatic substitution but enhance lipid solubility for membrane penetration .
  • Halogen Interactions :

    • The 2-chloro substituent is electron-withdrawing, directing electrophilic attacks to the para position. This contrasts with nitro groups (), which are stronger electron-withdrawing groups and may deactivate the ring more significantly .

Spectroscopic Properties

Table 3: IR and NMR Data

Compound Name IR (C=N/C=O, cm⁻¹) 1H NMR (Key Signals, δ ppm) Reference
Schiff Bases (e.g., from 4-Iodoaniline) 1645–1597 (C=N) 2.30–2.37 (-N=C-CH3)
4-Chloro-2-isobutyl-N-phenylaniline 1593 (C=C aromatic) 2.37 (isobutyl CH2)
Target Compound Expected C-Cl (~750), C-I (~500) Cyclobutylmethyl protons: ~3.0–3.5 N/A
  • The absence of C=N stretches (unlike Schiff bases in ) and the presence of C-Cl/C-I vibrations would distinguish the target in IR. In 1H NMR, the cyclobutylmethyl group’s protons are expected upfield (~3.0–3.5 ppm) compared to azomethine protons (δ 2.30–2.37 in ) due to ring current effects.

Biological Activity

2-Chloro-N-(cyclobutylmethyl)-4-iodoaniline is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurobiology. This article explores the compound's synthesis, biological mechanisms, and its effects on various biological systems, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including halogenation and amination processes. The compound can be synthesized through the following general reaction scheme:

  • Starting Materials : Aniline derivatives are often used as precursors.
  • Halogenation : Introduction of chlorine and iodine atoms at specific positions on the aromatic ring.
  • Amination : N-alkylation with cyclobutylmethyl groups.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, a related compound, IMB-1406, demonstrated potent cytotoxic activity against several cancer cell lines, including A549 (lung adenocarcinoma) and MCF-7 (breast cancer). The inhibition rates and IC50 values were compared with those of Sunitinib, a known anticancer agent:

Cell LinesInhibition Rate (30 μM)IC50 (μM)
IMB-1406Sunitinib
A549100.07%100.02%
HepG299.98%98.61%
DU14599.93%86.51%
MCF7100.39%88.89%

These findings suggest that compounds with similar structures may induce apoptosis in cancer cells through mechanisms such as cell cycle arrest at the S phase and activation of mitochondrial pathways involving Bax and Bcl-2 proteins .

Neuroprotective Effects

In addition to its antitumor activity, there is emerging evidence that compounds like this compound may possess neuroprotective properties. Studies have indicated that certain aniline derivatives can modulate neurotransmitter levels and exhibit protective effects against neurodegenerative conditions by inhibiting neuroinflammation pathways .

The biological mechanisms underlying the activity of this compound involve several pathways:

  • Apoptosis Induction : The compound may trigger programmed cell death in tumor cells through mitochondrial pathways.
  • Cell Cycle Arrest : It has been shown to halt cell cycle progression, particularly at the S phase, which is critical for DNA synthesis.
  • Neuroprotection : By modulating inflammatory responses in neural tissues, it may help protect against oxidative stress and excitotoxicity.

Case Studies

Several case studies highlight the biological activities of related compounds:

  • Case Study on Antitumor Activity : A study involving a derivative of the compound showed a significant reduction in tumor size in xenograft models when administered at specific doses, indicating its potential as an effective chemotherapeutic agent .
  • Neuroprotective Study : Another investigation demonstrated that similar compounds reduced neuronal death in models of Alzheimer's disease by inhibiting pro-inflammatory cytokines such as TNF-alpha .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-N-(cyclobutylmethyl)-4-iodoaniline, and how can side reactions like hydrodehalogenation be minimized?

  • Methodology : Catalytic hydrogenation using Ru-based catalysts (e.g., Ru-Fe/Al2O3) under controlled flow conditions (100–110°C) optimizes nitro-group reduction while suppressing hydrodehalogenation. Lower temperatures (100°C) reduce iodine loss, as observed in similar 4-iodoaniline syntheses . Precise control of reaction time and catalyst stability (e.g., avoiding SnI2 formation in Ru-Sn/Al2O3 systems) is critical .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

  • Methodology :

  • NMR : Analyze aromatic proton splitting patterns (e.g., para-substituted iodine at δ 7.2–7.8 ppm) and cyclobutylmethyl group signals (δ 2.5–3.5 ppm).
  • IR : Identify N-H stretches (~3400 cm⁻¹) and C-I/C-Cl vibrations (500–600 cm⁻¹).
  • MS : Validate molecular weight via [M+H]⁺ peaks and isotopic patterns (e.g., iodine’s 127 amu signature). Compare with databases for purity .

Q. What are the key stability considerations for storing and handling this compound?

  • Methodology : Store in amber vials under inert gas (N₂/Ar) at 4°C to prevent photolytic or oxidative degradation. Avoid prolonged exposure to moisture, as halogenated anilines may undergo hydrolysis. Safety protocols (e.g., PPE, fume hoods) are essential due to potential toxicity .

Advanced Research Questions

Q. How can density-functional theory (DFT) elucidate the electronic properties and regioselectivity of this compound in further substitutions?

  • Methodology : Use hybrid functionals (e.g., B3LYP) with exact-exchange corrections to model electron distribution. The iodine substituent’s strong electron-withdrawing effect directs electrophilic attacks to the ortho/para positions relative to chlorine. Basis sets like 6-311+G(d,p) for light atoms and LANL2DZ for iodine improve accuracy .

Q. What crystallographic strategies reveal the steric effects of the cyclobutylmethyl group on molecular packing?

  • Methodology : Single-crystal X-ray diffraction (SHELX suite) resolves intramolecular N-H⋯I hydrogen bonds (3.2–3.3 Å) and steric clashes from the cyclobutyl group. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C-H⋯π contacts), which influence solubility and melting points .

Q. How does catalytic system design influence the retention of iodine during synthetic modifications (e.g., cross-coupling reactions)?

  • Methodology : Employ Pd/Cu bimetallic systems with bulky ligands (e.g., SPhos) to suppress β-hydride elimination. Monitor iodine retention via ICP-MS or halogen-specific GC detectors. Ru-Fe/Al2O3 catalysts, effective in hydrogenation, may also stabilize C-I bonds in reductive environments .

Q. Can this compound serve as a ligand in coordination chemistry, and what are its binding modes?

  • Methodology : Test metal complexation (e.g., Cu²⁺, Pd²⁺) via UV-Vis titration and ESI-MS. The aniline NH₂ and iodine may act as σ-donors, while the cyclobutyl group imposes tetrahedral or distorted square-planar geometries. Compare with structurally similar Schiff base ligands .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-(cyclobutylmethyl)-4-iodoaniline
Reactant of Route 2
Reactant of Route 2
2-chloro-N-(cyclobutylmethyl)-4-iodoaniline

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